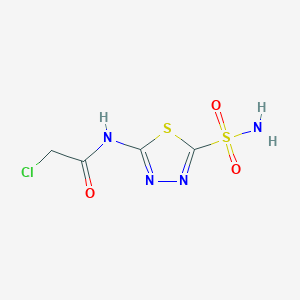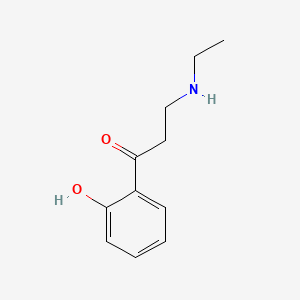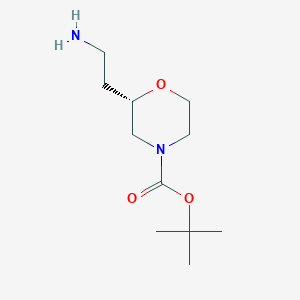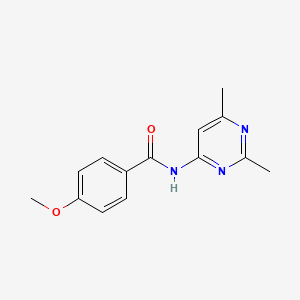![molecular formula C12H11N5O7S2 B12934470 ({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid CAS No. 91789-99-0](/img/structure/B12934470.png)
({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitrophenylsulfonamido group, and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydropyrimidinone core, followed by the introduction of the nitrophenylsulfonamido group and the thioacetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino and thio groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines.
Scientific Research Applications
2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-((4-Amino-5-(4-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid: Similar structure but with a different position of the nitro group.
2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
The uniqueness of 2-((4-Amino-5-(3-nitrophenylsulfonamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
91789-99-0 |
|---|---|
Molecular Formula |
C12H11N5O7S2 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[[4-amino-5-[(3-nitrophenyl)sulfonylamino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C12H11N5O7S2/c13-10-9(11(20)15-12(14-10)25-5-8(18)19)16-26(23,24)7-3-1-2-6(4-7)17(21)22/h1-4,16H,5H2,(H,18,19)(H3,13,14,15,20) |
InChI Key |
NYRLYSJIVTVFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(N=C(NC2=O)SCC(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)

![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)

![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)
![8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)




![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)


